![molecular formula C16H21NO B4974778 N-cyclohexyl-2-phenylcyclopropanecarboxamide](/img/structure/B4974778.png)
N-cyclohexyl-2-phenylcyclopropanecarboxamide
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Overview
Description
N-cyclohexyl-2-phenylcyclopropanecarboxamide is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol It is characterized by a cyclopropane ring substituted with a phenyl group and a cyclohexyl group attached to the carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-phenylcyclopropanecarboxamide typically involves the reaction of cyclohexylamine with 2-phenylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the cyclopropane ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-2-phenylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s cyclopropane ring and carboxamide group are key structural features that enable it to bind to target proteins or enzymes, potentially modulating their activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-phenylcyclopropanecarboxamide
- N-cyclohexyl-2-thiophenecarboxamide
- N-methyl-2-phenylcyclopropanecarboxamide
- N,2-diphenylcyclopropanecarboxamide
Uniqueness
N-cyclohexyl-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a cyclohexyl group and a phenyl-substituted cyclopropane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-cyclohexyl-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(17-13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGIFGDUPGZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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